1-Bromo-4-methanesulfonyl-2-methylbenzene

Description

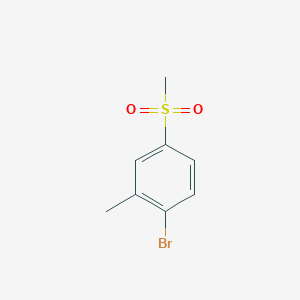

1-Bromo-4-methanesulfonyl-2-methylbenzene is a substituted benzene derivative with bromine at position 1, a methyl group at position 2, and a methanesulfonyl group (-SO₂CH₃) at position 4. The compound’s molecular formula is C₈H₈BrO₂S, with a molecular weight of 248.11 g/mol. The methanesulfonyl group is a strong electron-withdrawing substituent, significantly influencing the aromatic ring’s electronic properties, while the methyl group provides mild electron-donating effects. This combination of substituents makes the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor synthesis .

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-2-methyl-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHRWRDJUMHHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731606 | |

| Record name | 1-Bromo-4-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99769-28-5 | |

| Record name | 1-Bromo-4-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of o-Xylene to 4-Bromo-1,2-dimethylbenzene

- Raw Materials: o-Xylene as starting material.

- Solvent: Dichloromethane (methylene chloride).

- Catalysts: Ferric chloride (FeCl3) combined with quaternary ammonium salts such as tetrabutylammonium chloride, tetrabutylammonium bromide, methyl trioctylphosphine ammonium chloride, or benzyl triethylammonium chloride.

- Reaction Conditions:

- Temperature: Maintained between -60°C to -20°C during bromine addition.

- Bromine added dropwise over 3-4 hours with a molar ratio of o-xylene to bromine of 1:1.

- After bromine addition, the mixture is insulated and slowly warmed to 10-20°C.

- Workup:

- Removal of dissolved hydrogen bromide.

- Addition of saturated aqueous sodium sulfite solution to quench residual bromine.

- Washing with dilute alkali solution (pH 8-9) and water to neutrality.

- Recovery of solvent by distillation under normal pressure, followed by vacuum distillation.

- Yield and Purity:

- Product yield of 4-bromo-1,2-dimethylbenzene reaches approximately 95%.

- Selectivity of bromination is enhanced, with 85-93% content of the desired brominated product.

- By-products are minimized due to catalyst system and controlled reaction conditions.

| Parameter | Details |

|---|---|

| Starting Material | o-Xylene (1,2-dimethylbenzene) |

| Bromine Source | Br2, 1:1 molar ratio with o-xylene |

| Solvent | Dichloromethane |

| Catalysts | FeCl3 and quaternary ammonium salts |

| Temperature | -60°C to -20°C (bromine addition), then 10-20°C (warming) |

| Bromine Addition Time | 3-4 hours |

| Workup | Sodium sulfite quench, alkaline wash, solvent recovery |

| Yield | ~95% |

| Product Purity | 85-93% 4-bromo-1,2-dimethylbenzene |

While the patent above focuses on bromination, the methanesulfonyl group (–SO2CH3) introduction typically involves sulfonylation reactions on the brominated aromatic intermediate.

- General Sulfonylation Method:

- Reaction of the brominated aromatic compound with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine or pyridine.

- Solvent systems often include dichloromethane or other inert organic solvents.

- Reaction temperature is usually maintained at 0°C to room temperature to control reactivity and selectivity.

- Mechanism:

- The methanesulfonyl chloride reacts with an activated aromatic ring or a suitable functional group to install the methanesulfonyl substituent.

- Notes:

- The presence of the bromine substituent in the para position relative to the methyl group (as in this compound) directs the sulfonylation to the desired position.

- Careful control of reaction conditions prevents over-sulfonylation or side reactions.

Alternative Bromination via Decarboxylative Bromination

Recent research presents a transition-metal-free decarboxylative bromination method of aromatic carboxylic acids that could be adapted for preparing brominated aromatic compounds.

- Method Highlights:

- Starting from aromatic carboxylic acids, bromination occurs via decarboxylation.

- Uses tetrabutylammonium tribromide (Bu4NBr3) as bromine source.

- Potassium phosphate (K3PO4) as base.

- Solvent: Acetonitrile.

- Reaction temperature ranges from room temperature to 100°C depending on substrate.

- Advantages:

- Avoids transition metals.

- Mild conditions.

- High selectivity and yields.

- Potential Application:

- If a suitable aromatic acid precursor with methyl and methanesulfonyl groups is available, this method could provide a clean route to this compound.

| Parameter | Details |

|---|---|

| Bromine Source | Bu4NBr3 (tetrabutylammonium tribromide) |

| Base | K3PO4 |

| Solvent | Acetonitrile |

| Temperature | 23°C to 100°C |

| Reaction Time | 4-16 hours |

| Workup | Aqueous sodium thiosulfate and carbonate washes, organic extraction |

| Yield | Up to 98% for similar aromatic bromides |

Source: Royal Society of Chemistry, Chemical Science 2018

Summary and Comparative Analysis

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Bromination of o-Xylene with Br2 and FeCl3/quaternary ammonium salts | Controlled low temp bromine addition, high selectivity | High yield (~95%), minimized by-products | Requires low temperature control, bromine handling |

| Sulfonylation with Methanesulfonyl Chloride | Electrophilic sulfonylation on brominated intermediate | Straightforward, widely used reaction | Requires careful control to avoid overreaction |

| Decarboxylative Bromination of Aromatic Acids | Transition metal-free, mild conditions | Environmentally friendly, high selectivity | Dependent on availability of suitable acid precursors |

Chemical Reactions Analysis

1-Bromo-4-methanesulfonyl-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and sodium methoxide (NaOMe).

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-methanesulfonyl-2-methylbenzene is utilized as a versatile building block in organic chemistry. Its bromine atom facilitates nucleophilic substitution reactions, making it an ideal precursor for synthesizing more complex organic molecules. The presence of the methanesulfonyl group enhances its reactivity and solubility in various solvents, which is beneficial for multiple synthetic pathways.

Synthetic Routes

Several synthetic methods have been developed to prepare this compound:

- Electrophilic Aromatic Substitution : The bromination of 4-methanesulfonyl-2-methylbenzene can yield the desired compound.

- Cross-Coupling Reactions : Methods such as Suzuki or Heck coupling can be employed to introduce additional functional groups, expanding the compound's utility in synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Development

In medicinal chemistry, this compound serves as a critical intermediate for developing biologically active compounds. Its structure allows for modifications that can lead to new therapeutic agents targeting various diseases.

Case Studies

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines. For example, modifications to the methanesulfonyl group have resulted in enhanced activity against breast cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that some derivatives possess significant antibacterial properties, making them candidates for further development into antibiotics.

The biological interactions of this compound are an area of ongoing research. Initial findings indicate potential interactions with specific enzymes or receptors, which could inform drug design strategies.

Biological Studies

- Enzyme Inhibition : Some studies have focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways, suggesting a role in drug metabolism.

- Receptor Binding : Investigations into its affinity for various receptors have shown promise, indicating that this compound may influence physiological processes relevant to pharmacology.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methanesulfonyl-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, coupling, and oxidation-reduction reactions. The bromine atom and methanesulfonyl group are key functional groups that determine its reactivity and interaction with other molecules .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of substituted benzene derivatives depend heavily on substituent positions and electronic characteristics. Below is a detailed comparison with key analogs:

1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1)

- Substituents : 1-Br, 2-Me, 4-F.

- Molecular Weight : ~189 g/mol.

- Key Differences : Replaces the methanesulfonyl group with fluorine. Fluorine is electron-withdrawing but less deactivating than -SO₂CH₃. This results in a less electrophilic aromatic ring compared to the target compound.

- Reactivity : The fluorine substituent directs electrophilic substitution to the meta position, whereas the methanesulfonyl group in the target compound strongly deactivates the ring, favoring nucleophilic substitution at the bromine site .

4-Bromo-2-chloro-1-methanesulfonylbenzene (CAS 1137576-45-4)

- Substituents : 4-Br, 2-Cl, 1-SO₂CH₃.

- Molecular Weight : 207.46 g/mol.

- Key Differences : Positional isomer of the target compound, with bromine and methanesulfonyl groups swapped.

- Reactivity : The altered substituent positions lead to different regioselectivity in reactions. For example, bromine at position 4 (para to -SO₂CH₃) may undergo faster cross-coupling than bromine at position 1 in the target compound due to reduced steric hindrance .

1-Bromo-4-(tert-pentyl)benzene (CAS 57263-21-5)

- Substituents : 1-Br, 4-(tert-pentyl).

- Molecular Weight : 227.14 g/mol.

- Key Differences : Replaces -SO₂CH₃ with a bulky tert-pentyl group. The tert-pentyl group is electron-donating via hyperconjugation, creating a less deactivated ring.

- Applications : Primarily used in sterically hindered coupling reactions, whereas the target compound’s -SO₂CH₃ group enhances solubility in polar solvents (e.g., DMSO or acetone) .

Functional Group Comparisons

Electron-Withdrawing vs. Electron-Donating Groups

- Methanesulfonyl (-SO₂CH₃) : Strongly deactivates the ring, making bromine a better leaving group in nucleophilic aromatic substitution. This property is advantageous in synthesizing sulfonamide-based pharmaceuticals.

- Fluoro (-F) : Moderately deactivating, often used to fine-tune electronic effects without excessive deactivation.

- tert-Pentyl : Electron-donating and sterically bulky, favoring reactions sensitive to steric effects (e.g., Buchwald-Hartwig amination) .

Bromine vs. Other Halogens

Data Table: Key Properties of Similar Compounds

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Notes |

|---|---|---|---|---|---|

| 1-Bromo-4-methanesulfonyl-2-methylbenzene | N/A | 1-Br, 2-Me, 4-SO₂CH₃ | 248.11 | Bromo, Methyl, Sulfonyl | High ring deactivation; bromine is reactive in cross-coupling. |

| 1-Bromo-4-fluoro-2-methylbenzene | 452-63-1 | 1-Br, 2-Me, 4-F | 189.03 | Bromo, Methyl, Fluoro | Moderate deactivation; meta-directing in electrophilic substitution. |

| 4-Bromo-2-chloro-1-methanesulfonylbenzene | 1137576-45-4 | 4-Br, 2-Cl, 1-SO₂CH₃ | 207.46 | Bromo, Chloro, Sulfonyl | Positional isomer; para-bromine enhances coupling efficiency. |

| 1-Bromo-4-(tert-pentyl)benzene | 57263-21-5 | 1-Br, 4-(tert-pentyl) | 227.14 | Bromo, Bulky Alkyl | Steric hindrance limits electrophilic substitution. |

Biological Activity

1-Bromo-4-methanesulfonyl-2-methylbenzene, a compound with the CAS number 99769-28-5, has garnered attention in recent years for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methanesulfonyl group attached to a methyl-substituted benzene ring. This structure is significant as it influences the compound's reactivity and biological interactions.

Target Receptors and Pathways

Research indicates that compounds with similar structures to this compound may interact with various biological receptors, particularly G-protein coupled receptors (GPCRs) such as GPR40 (also known as FFA1). GPR40 activation is known to enhance insulin secretion in pancreatic beta cells, suggesting that this compound could play a role in glucose metabolism and diabetes management .

Biochemical Pathways

The compound is believed to modulate several biochemical pathways, including those involved in inflammation and cell proliferation. Similar compounds have shown efficacy in inhibiting fibroblast growth factor receptors (FGFRs), which are crucial for cellular processes such as growth and differentiation.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant anticancer activity. It has been reported to inhibit the proliferation of various cancer cell lines, including breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell migration and invasion.

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. Studies suggest that it can inhibit the growth of certain fungi and bacteria, making it a candidate for further exploration in antimicrobial drug development .

Study on Diabetes Management

A notable study investigated the effects of this compound on glucose levels in diabetic animal models. The results indicated a significant reduction in blood glucose levels, supporting its potential as a therapeutic agent for managing type 2 diabetes .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits potent biological activity, careful consideration of dosage is necessary to minimize potential toxicity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-methanesulfonyl-2-methylbenzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via sulfonation and bromination of a toluene derivative. Key steps include:

- Sulfonation : Introduce the methanesulfonyl group using methanesulfonic acid or chlorides under controlled temperatures (80–100°C) to avoid over-sulfonation.

- Bromination : Use N-bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst (e.g., FeBr₃) in a non-polar solvent (e.g., CCl₄) to direct bromine to the para position.

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., deshielded aromatic protons adjacent to electron-withdrawing groups).

- IR : Identify sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and C-Br (550–650 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic patterns for bromine .

Q. How should researchers handle safety risks associated with this compound during experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize bromine-containing spills with sodium thiosulfate.

- Waste Disposal : Segregate halogenated waste for incineration .

Advanced Research Questions

Q. How does the methanesulfonyl group influence electronic and steric effects in cross-coupling reactions involving this compound?

- Methodological Answer :

- The electron-withdrawing sulfonyl group activates the benzene ring for nucleophilic substitution but deactivates it for electrophilic reactions.

- In Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids in THF/water (2:1) at 80°C. Steric hindrance from the methyl group may require longer reaction times (24–48 hrs).

- Monitor regioselectivity via DFT calculations (e.g., Gaussian software) to predict coupling sites .

Q. What crystallographic strategies resolve discrepancies in reported crystal packing data for halogenated aromatic compounds like this one?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Resolve van der Waals interactions and absence of hydrogen bonding (common in sulfonyl derivatives) using SHELX software.

- Data Validation : Cross-check with CCDC databases and refine thermal parameters to resolve packing contradictions. Example: The dihedral angle between sulfonyl and bromine-substituted rings should align with reported values (e.g., 85.72° in analogous structures) .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces (EPS) and identify reactive sites.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways.

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine activation energy predictions .

Data Analysis & Contradiction Resolution

Q. What statistical approaches address inconsistencies in kinetic data for reactions involving this compound?

- Methodological Answer :

- Triangulation : Combine HPLC, GC-MS, and in situ IR to cross-validate reaction rates.

- Error Analysis : Use Student’s t-test to assess significance of outliers. For non-linear kinetics (e.g., autocatalysis), apply the Michaelis-Menten model.

- Reproducibility : Standardize catalyst loading (±5%) and solvent purity (HPLC-grade) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.